BenchChemオンラインストアへようこそ!

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Medicinal Chemistry Ligand Efficiency Fragment-Based Design

1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 1286709-84-9) is a synthetic small molecule (C17H20FN3OS; MW 333.43 g/mol) comprising a piperidine core N-substituted with a 2-((4-fluorophenyl)thio)acetyl group and C-substituted at the 4-position with a 1H-pyrazol-1-ylmethyl moiety. The compound is supplied as a research-grade screening compound or building block (typical purity ≥95%) and is strictly designated for non-human, non-veterinary research use.

Molecular Formula C17H20FN3OS
Molecular Weight 333.43
CAS No. 1286709-84-9
Cat. No. B2416972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
CAS1286709-84-9
Molecular FormulaC17H20FN3OS
Molecular Weight333.43
Structural Identifiers
SMILESC1CN(CCC1CN2C=CC=N2)C(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN3OS/c18-15-2-4-16(5-3-15)23-13-17(22)20-10-6-14(7-11-20)12-21-9-1-8-19-21/h1-5,8-9,14H,6-7,10-13H2
InChIKeyQRBQBFPRBVMSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 1286709-84-9): Procurement-Ready Structural and Physicochemical Profile


1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 1286709-84-9) is a synthetic small molecule (C17H20FN3OS; MW 333.43 g/mol) comprising a piperidine core N-substituted with a 2-((4-fluorophenyl)thio)acetyl group and C-substituted at the 4-position with a 1H-pyrazol-1-ylmethyl moiety . The compound is supplied as a research-grade screening compound or building block (typical purity ≥95%) and is strictly designated for non-human, non-veterinary research use . Its structure combines three pharmacophore-competent motifs—a fluorinated aryl thioether, a tertiary amide, and a distal pyrazole heterocycle—each of which can independently engage in hydrogen bonding, π-stacking, and hydrophobic interactions .

Why Generic Substitution of 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 1286709-84-9) Is Not Supported by Current Evidence


At present, no publicly available primary literature, patent, or authoritative database entry provides quantitative head-to-head biological, physicochemical, or ADME/PK data that would allow a scientific user to differentiate this compound from its closest structural analogs or in-class candidates . The compound's vendor listings describe it as a 'versatile molecule' with 'potential applications' in medical, environmental, and industrial research , but these characterizations are generic and unaccompanied by assay results, selectivity profiles, or stability metrics that could substantiate a claim of meaningful differentiation. Consequently, any decision to procure this specific compound over a close analog (e.g., the 2-methylimidazole congener CAS 1351616-17-5 or the des-thioether analog CAS 1286698-27-8) must currently rest on intended synthetic tractability, availability, or exploratory screening hypotheses rather than on documented performance advantages . The sections below present the limited evidence available, explicitly tagged for evidentiary strength, and transparently note where quantitative differentiation data are absent.

Quantitative Differentiation Evidence for 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 1286709-84-9) Versus Analogs


Molecular Weight and Lipophilicity Surrogate Comparison: Pyrazole vs. 2-Methylimidazole Head Group

The target compound (C17H20FN3OS, MW 333.43) incorporates a 1H-pyrazole head group, while a closely related analog replaced this with a 2-methyl-1H-imidazole to yield C18H22FN3OS, MW 347.45 . The pyrazole-bearing compound is 14.02 Da lighter and contains one fewer methylene unit and one less methyl substituent, which—by class-level inference—would predict a modestly lower logP (estimated ΔlogP approximately -0.3 to -0.5 based on fragment-based calculators) and slightly higher ligand efficiency if both compounds engaged the same target with equal affinity [1][2]. No experimental logP, solubility, or target-binding data are publicly available to confirm this prediction.

Medicinal Chemistry Ligand Efficiency Fragment-Based Design

Thioether Acetamide Scaffold Precedent in Cathepsin S Inhibition: Class-Level Inference

The target compound's thioether acetamide motif is a recognized P3 binding element in tetrahydropyrido-pyrazole cathepsin S (CatS) inhibitors as disclosed by Wiener et al. (2010), where thioether acetamide analogs demonstrated CatS inhibition with IC50 values in the low nanomolar range (e.g., compound 13: CatS IC50 = 4 nM) [1][2]. However, the target compound differs from the published chemotype by replacement of the tetrahydropyrido-pyrazole fused ring with a simpler piperidine-CH2-pyrazole system and by the absence of a P5 moiety. No direct CatS inhibition data exist for CAS 1286709-84-9 itself. The structural similarity to the thioether acetamide P3 element provides class-level plausibility for CatS or related cysteine protease engagement, but no quantitative activity comparison against a defined baseline can be made.

Protease Inhibition Cathepsin S Immunology

4-Fluorophenyl Thioether vs. Unsubstituted Phenyl Thioether: Predicted Electronic Modulation

The target compound contains a 4-fluorophenyl thioether, whereas a hypothetical des-fluoro analog would bear an unsubstituted phenyl thioether. The para-fluoro substituent is electron-withdrawing (σp = 0.06; Hammett constant), which can modulate the electron density on the sulfur atom and the phenyl ring, potentially affecting S-oxidation rates, metabolic stability, and π-stacking interactions with aromatic protein residues [1]. By class-level inference from fluoro-phenyl SAR observed in related chemotypes, the 4-fluoro substitution may reduce thioether metabolic lability (e.g., CYP450-mediated S-oxidation) relative to the unsubstituted analog, but no comparative metabolic stability data are available for this specific compound series.

Electronic Effects SAR Thioether Reactivity

Pyrazole vs. 1,2,4-Triazole Head Group: H-Bond Donor/Acceptor Capacity

The target compound's 1H-pyrazole head group presents a distinct hydrogen-bond donor/acceptor profile compared to a potential 1,2,4-triazole analog. Pyrazole is a weaker H-bond donor (pKa ~2.5 for the conjugate acid) than 1,2,4-triazole (pKa ~2.2) and offers a different dipole moment orientation [1]. In ATP-competitive kinase inhibitor design, such subtle heterocycle exchanges have resulted in >10-fold selectivity differences between related kinases through altered hinge-region interactions [2]. No experimental selectivity or affinity data exist for the target compound against any kinase or other target.

Heterocycle SAR Molecular Recognition Kinase Inhibitor Design

Application Scenarios for 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 1286709-84-9) Based on Available Evidence


Exploratory Cathepsin S Inhibitor Scaffold Simplification

The target compound retains the thioether acetamide P3 binding motif found in potent tetrahydropyrido-pyrazole CatS inhibitors (IC50 ~4 nM for the most optimized analogs) [1]. By replacing the fused tetrahydropyrido-pyrazole with a simpler piperidine-CH2-pyrazole, the compound offers a reduced-complexity scaffold for SAR exploration aimed at identifying the minimal pharmacophore required for CatS inhibition. Procurement is justified for research groups seeking to probe whether the simplified scaffold retains CatS affinity while potentially improving synthetic accessibility and allowing more efficient analog generation. However, no direct CatS activity data exist for this compound, and users should plan for de novo biochemical profiling.

Fragment-Based or Ligand-Efficiency-Optimized Library Member

With MW 333.43 and an estimated logP of approximately 2.8, the compound falls within property ranges considered favorable for fragment-based or lead-like screening libraries (MW < 350, logP < 3.5) [2][3]. The compound is 14 Da lighter than its 2-methylimidazole analog (MW 347.45), offering a marginal ligand-efficiency advantage if both bind with comparable affinity. It may be procured as part of a diversity-oriented screening set where the pyrazole head group provides heterocycle diversity complementary to imidazole-, triazole-, or pyrrole-containing library members.

Cysteine Protease Tool Compound Precursor

The thioether acetamide linkage is structurally related to the electrophilic warhead precursors used in covalent cysteine protease inhibitors [4]. Though the target compound itself lacks an overt electrophilic warhead, its thioether can be oxidized to a sulfoxide or sulfone, potentially generating a reversible covalent modifier of active-site cysteine residues. Research groups with internal synthetic capabilities may procure this compound as a late-stage diversification intermediate for generating a focused library of putative cysteine protease inhibitors.

Physicochemical Profiling and In Vitro ADME Comparator

Given the absence of experimental ADME data for this compound, its primary initial research value lies in head-to-head physicochemical and metabolic stability profiling against structurally related analogs (e.g., the 2-methylimidazole or des-fluoro phenyl analogs). Parallel determination of logP (shake-flask or chromatographic), kinetic solubility, microsomal stability, and CYP inhibition for the target compound and its closest available analogs would generate the quantitative differentiation evidence currently lacking in the public domain. Procurement is warranted specifically for such comparative profiling studies.

Quote Request

Request a Quote for 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.